(5Z)-5-(5-chloro-2-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-5-(5-chloro-2-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(5-chloro-2-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one typically involves the condensation of 5-chloro-2-ethoxybenzaldehyde with 2-mercaptothiazole under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the thiazole ring or the benzylidene moiety, leading to various reduced derivatives.
Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted benzylidene-thiazole derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new thiazole-based compounds with potential biological activities.
Biology
In biological research, this compound may be studied for its potential antimicrobial, antifungal, or anticancer properties. Thiazole derivatives are known for their bioactivity, and this compound could be a candidate for further investigation.
Medicine
The compound could be explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Its unique structure may offer advantages in terms of selectivity and potency.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-(5-chloro-2-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, inhibiting their activity or modulating their function. The compound’s molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(5-chloro-2-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
- (5Z)-5-(5-chloro-2-methylbenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
- (5Z)-5-(5-chloro-2-fluorobenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
Uniqueness
The presence of the ethoxy group in (5Z)-5-(5-chloro-2-ethoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one distinguishes it from other similar compounds. This functional group may influence the compound’s solubility, reactivity, and biological activity, making it unique and potentially more effective in certain applications.
Properties
IUPAC Name |
(5Z)-5-[(5-chloro-2-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S2/c1-2-16-9-4-3-8(13)5-7(9)6-10-11(15)14-12(17)18-10/h3-6H,2H2,1H3,(H,14,15,17)/b10-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMYEYGAMZTVQD-POHAHGRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C=C2C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Cl)/C=C\2/C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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